molecular formula C21H18ClN3O B298300 3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No. B298300
M. Wt: 363.8 g/mol
InChI Key: HQWTXOOWPXMPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolotriazoles, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of certain enzymes and signaling pathways. For example, one study found that this compound inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study showed that this compound inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has been found to exhibit several biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Finally, this compound has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one in lab experiments is its potential therapeutic applications. This compound has been found to exhibit significant anti-inflammatory, antitumor, and antimicrobial effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This information could help in the development of more potent and selective compounds. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves the reaction of 4-chlorobenzaldehyde and 1-naphthylamine in the presence of sodium acetate and acetic anhydride to form 4-chloro-1-naphthylamine. The resulting compound is then reacted with hydrazine hydrate and acetic acid to form 3-(4-chlorophenyl)-2-(1-naphthyl)hydrazine. Finally, the hydrazine compound is reacted with ethyl acetoacetate in the presence of sulfuric acid to yield the desired pyrazolotriazole compound.

Scientific Research Applications

3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited significant anti-inflammatory activity in a rat model of acute inflammation. Another study showed that this compound had potent antitumor activity against human cervical cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-naphthalen-1-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C21H18ClN3O/c22-17-11-9-16(10-12-17)20-23-13-4-14-24(23)21(26)25(20)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-12,20H,4,13-14H2

InChI Key

HQWTXOOWPXMPNR-UHFFFAOYSA-N

SMILES

C1CN2C(N(C(=O)N2C1)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN2C(N(C(=O)N2C1)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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